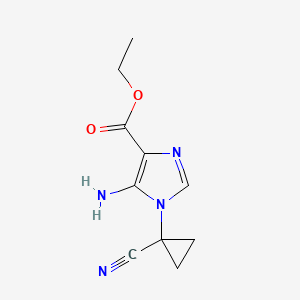![molecular formula C9H8Br2OS B6603081 1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one CAS No. 2241141-25-1](/img/structure/B6603081.png)
1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one, or DBMS, is a chemical compound that has been studied for its various applications in the laboratory. DBMS is a white, crystalline solid with a low melting point and is soluble in organic solvents. It is a versatile compound, with potential applications in many areas of scientific research.
科学的研究の応用
DBMS has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers and other materials, and as a starting material for the synthesis of other compounds. It has also been used as a fluorescent label in DNA sequencing, as a photoluminescent material, and as a fluorescent probe in biological assays.
作用機序
The mechanism of action of DBMS is not fully understood. It is believed that the compound acts as an electron acceptor, allowing electrons to be transferred between molecules. This electron transfer is thought to be responsible for the various effects of DBMS on biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of DBMS have been studied in a variety of organisms. In human cells, DBMS has been shown to inhibit the growth of cancer cells, as well as to increase the production of certain hormones and enzymes. In plants, DBMS has been shown to increase the production of photosynthetic pigments and to increase the efficiency of photosynthesis. In bacteria, DBMS has been shown to increase the production of antibiotics and to inhibit the growth of certain pathogenic bacteria.
実験室実験の利点と制限
The main advantage of using DBMS in laboratory experiments is its low cost and easy availability. It is also relatively stable, making it suitable for use in long-term experiments. However, DBMS is also toxic and may cause skin irritation, so it must be handled with care. Additionally, the compound is not very soluble in water, making it difficult to use in experiments involving aqueous solutions.
将来の方向性
The potential future directions for the use of DBMS are numerous. It could be used as a starting material for the synthesis of other compounds, such as pharmaceuticals or agrochemicals. It could also be used as a fluorescent label in DNA sequencing or as a photoluminescent material. Additionally, it could be used to study the effects of electron transfer on biochemical and physiological processes, as well as to study the effects of environmental toxins on living organisms. Finally, it could also be used to study the effects of nanomaterials on living organisms.
合成法
DBMS can be synthesized by the reaction of 2,3-dibromophenylmethylsulfanylacetone with ethanone. The reaction is conducted in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a polar solvent, such as ethanol or methanol. The reaction is typically carried out at a temperature of 80-100°C for a period of several hours.
特性
IUPAC Name |
S-[(2,3-dibromophenyl)methyl] ethanethioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2OS/c1-6(12)13-5-7-3-2-4-8(10)9(7)11/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIVICMJAYMTRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1=C(C(=CC=C1)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(2,3-Dibromophenyl)methyl]sulfanyl}ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B6602999.png)
![rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol](/img/structure/B6603000.png)






![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-phenylbenzoic acid](/img/structure/B6603057.png)

![methyl 2-{benzyl[(1s,3s)-3-aminocyclobutyl]amino}acetate dihydrochloride](/img/structure/B6603073.png)
![rac-(2R)-2-(3-bromophenyl)-2-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid](/img/structure/B6603085.png)

![butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B6603105.png)